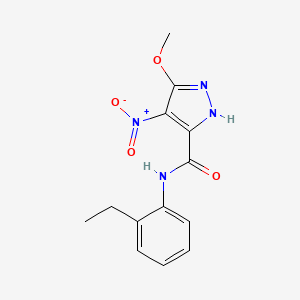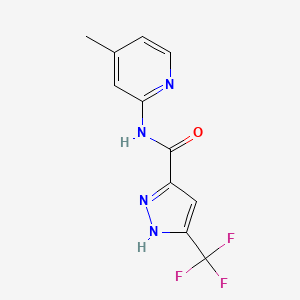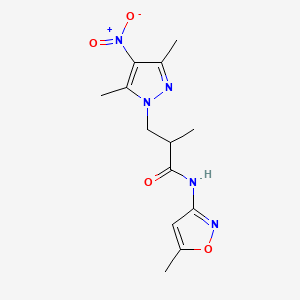
N-(2-ethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide
Overview
Description
N-(2-ethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethylphenyl group, a methoxy group, and a nitro group attached to the pyrazole ring, along with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Carboxamide formation: The final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(2-ethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction of the nitro group: Formation of N-(2-ethylphenyl)-3-methoxy-4-amino-1H-pyrazole-5-carboxamide.
Substitution of the methoxy group: Formation of various substituted pyrazole derivatives.
Hydrolysis of the carboxamide group: Formation of N-(2-ethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: It can be used in the development of new materials, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide depends on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial enzymes or cell membranes, disrupting their function. In the case of anticancer activity, it may interfere with cellular signaling pathways, leading to apoptosis or inhibition of cell proliferation. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
N-(2-ethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide can be compared with other pyrazole derivatives such as:
N-(2-ethylphenyl)-2-oxo-pyridine-3-carbonitriles: These compounds also contain an ethylphenyl group and exhibit similar biological activities.
N-(2-ethoxyphenyl)-N’-(2-ethylphenyl)oxamide: This compound shares structural similarities and may have comparable chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(2-ethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-3-8-6-4-5-7-9(8)14-12(18)10-11(17(19)20)13(21-2)16-15-10/h4-7H,3H2,1-2H3,(H,14,18)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRNBFGFBYCDHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C(=NN2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4358632.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4358641.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4358643.png)
METHANONE](/img/structure/B4358651.png)
![N-[3-(AMINOCARBONYL)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4358660.png)
![N-[2-(difluoromethoxy)-5-methylphenyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4358666.png)
METHANONE](/img/structure/B4358668.png)
METHANONE](/img/structure/B4358674.png)
METHANONE](/img/structure/B4358680.png)
![methyl 3-chloro-6-{[(4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4358692.png)

![1-methyl-N-propyl-4-({4-[(2,2,2-trifluoroethoxy)methyl]benzoyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B4358719.png)
![4-({3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}amino)-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B4358721.png)

